2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate
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Overview
Description
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a bromobenzoate group
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties , suggesting that their targets might include enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the inflammatory response. COX enzymes are involved in the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins . By inhibiting these enzymes, the compound could potentially disrupt these pathways and reduce inflammation.
Result of Action
Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may reduce inflammation at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized by the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the bromobenzoate group is attached through esterification reactions using 2-bromobenzoic acid and appropriate coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can introduce various functional groups such as azides or amines .
Scientific Research Applications
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)benzo[d]thiazol-6-ol: Similar structure but lacks the bromobenzoate group.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamine: Contains a similar benzothiazole and piperidine structure but different functional groups.
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Features a piperidine ring and aromatic system but with different heteroatoms
Uniqueness
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate is unique due to the presence of the bromobenzoate group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions .
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c20-15-7-3-2-6-14(15)18(23)24-13-8-9-16-17(12-13)25-19(21-16)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIULZOMTXLKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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